![molecular formula C18H25N5O3 B2618469 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049478-91-2](/img/structure/B2618469.png)
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Heterocycles
Research has demonstrated the use of related pyrrolone and azepine derivatives as synthons for the construction of complex fused heterocycles. Aziridine and hydroxylamine reacted with pyrrol-2-one to afford azaspiro and oxime derivatives, respectively. The formation of pyrrolo[2,3-c]isoxazoles or pyrrolo[2,3-c]isothiazole from oximes indicates the potential of such compounds in synthesizing diverse heterocyclic structures with significant biological activities (El-Nabi, 2002).
Chemosensor Applications
A novel colorimetric chemosensor based on a hybrid of pyrrolinone ester and azo-pyrazole moieties was synthesized, demonstrating selectivity for metal cations such as Cu2+, Zn2+, and Co2+. The compound exhibits a significant color change upon binding to these cations, which could be harnessed for the development of novel detection methods for metal ions in various environmental and biological contexts (Aysha et al., 2021).
Polycyclic Alkaloids Synthesis
The synthesis of intermediates for polycyclic alkaloids, highlighting a new access to the azabicyclic core of Stemona alkaloids, leverages the reactivity of compounds with isoxazolidine derivatives. This research underscores the potential of utilizing complex nitrogen-containing compounds for the synthesis of natural product analogs with potential pharmaceutical applications (Cid et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-22-9-6-7-14(22)15(23-10-4-2-3-5-11-23)13-19-17(24)18(25)20-16-8-12-26-21-16/h6-9,12,15H,2-5,10-11,13H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCXEGGXDJVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide |
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